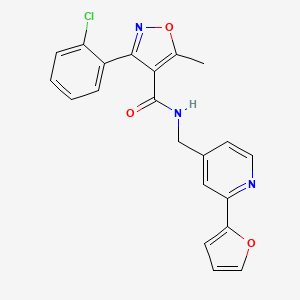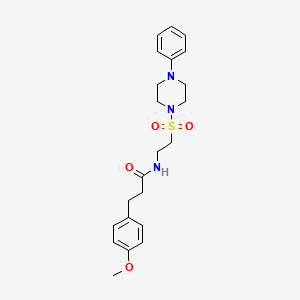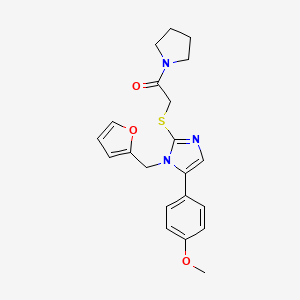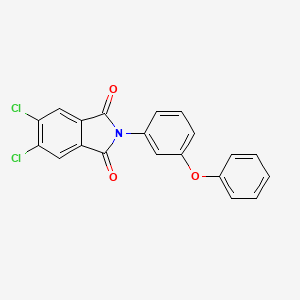![molecular formula C16H12N2O2 B2519899 N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396864-42-8](/img/structure/B2519899.png)
N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.
Biochemical Analysis
Biochemical Properties
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide plays a crucial role in various biochemical reactions. It has been identified as a small-molecule inhibitor targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint . This compound interacts with the PD-L1 protein, inhibiting its interaction with PD-1, which is a key regulator of T cell activation and immune response . The binding of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide to PD-L1 disrupts the PD-1/PD-L1 interaction, thereby enhancing T cell activity and promoting immune response against cancer cells .
Cellular Effects
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in immune regulation . By inhibiting the PD-1/PD-L1 interaction, this compound enhances T cell activation and proliferation, leading to increased immune response against tumor cells . Additionally, N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide has been reported to modulate gene expression related to immune response and cell survival .
Molecular Mechanism
The molecular mechanism of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide involves its binding to the PD-L1 protein . This binding inhibits the interaction between PD-1 and PD-L1, which is crucial for the suppression of T cell activity . By blocking this interaction, N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide promotes T cell activation and enhances the immune response against cancer cells . The compound’s ability to inhibit PD-1/PD-L1 interaction makes it a promising candidate for cancer immunotherapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound has been associated with sustained immune activation and potential therapeutic benefits .
Dosage Effects in Animal Models
The effects of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance immune response without significant toxicity . At higher doses, N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide may exhibit toxic effects, including immune-related adverse events . The threshold for these effects varies depending on the animal model and the specific experimental conditions .
Metabolic Pathways
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate immune response and cellular metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in modulating immune function and cell survival . These interactions are crucial for its therapeutic potential in cancer immunotherapy .
Transport and Distribution
The transport and distribution of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in target tissues are important factors influencing its therapeutic efficacy . Studies have shown that N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is efficiently transported to immune cells, where it exerts its effects on PD-1/PD-L1 interaction .
Subcellular Localization
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is localized in specific subcellular compartments, which is essential for its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, where it interacts with PD-L1 and other biomolecules . This subcellular localization is crucial for its ability to modulate immune response and promote T cell activation .
Preparation Methods
The synthesis of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide can be achieved through various synthetic routes. One common method involves the cycloaddition of nitrile oxides to unsaturated compounds, leading to the formation of the isoxazole ring . Another approach is the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Industrial production methods often involve the use of metal catalysts such as gold, palladium, or copper to facilitate the cyclization of ynone oximes .
Chemical Reactions Analysis
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can yield 3,5-disubstituted isoxazoles .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives have shown promise as antimicrobial, antiviral, antitumor, anti-inflammatory, and anticonvulsant agents . Additionally, these compounds have been investigated for their potential use in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, some isoxazole compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can result in increased levels of acetylcholine, which may have therapeutic benefits in conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as oxazoles, pyrroles, and furans . While all these compounds contain a five-membered ring with heteroatoms, isoxazoles are unique due to the presence of both oxygen and nitrogen atoms in the ring . This unique structure contributes to their diverse biological activities and makes them valuable in medicinal chemistry . Other similar compounds include 1,2,4-triazoles and 1,3,4-oxadiazoles, which also exhibit a wide range of biological activities .
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-15-10-17-20-11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUJYTFSJNJSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-CHLORO-4-METHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2519819.png)


![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519822.png)
![1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2519823.png)
![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)
![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)

![(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2519831.png)

![4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2519834.png)
![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)

